molecular formula C15H16N2O2 B2456135 N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide CAS No. 1016766-95-2

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2456135
CAS No.: 1016766-95-2
M. Wt: 256.305
InChI Key: HJHFEZHPDOIIOL-UHFFFAOYSA-N
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Description

Background and Structural Classification

N-(3-Aminophenyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound belonging to the acetamide family, distinguished by its dual aromatic substituents and amide functional group. Its molecular formula, C₁₅H₁₆N₂O₂ , reflects a core structure comprising two aromatic rings connected via an acetamide bridge. The compound features a 3-aminophenyl group (a benzene ring with an amino substituent at the meta position) and a 4-methoxyphenyl group (a benzene ring with a methoxy substituent at the para position), linked through an acetamide moiety (–CH₂–C(=O)–NH–). This configuration positions the amine and methoxy groups in strategic locations to influence physicochemical and biological properties.

The acetamide backbone serves as a critical pharmacophore, enabling hydrogen bonding interactions through its carbonyl and amine groups. The 4-methoxyphenyl substituent introduces electron-donating effects, potentially modulating lipophilicity and electronic interactions. Structural analogs, such as N-(3-aminophenyl)-2-(4-chlorophenyl)acetamide (CAS 1016840-78-0), highlight the impact of substituent variation on bioactivity.

Historical Context and Discovery

While direct historical records for this compound are limited, its synthesis aligns with broader trends in medicinal chemistry focused on optimizing acetamide derivatives for therapeutic applications. Acetamide-based scaffolds have been extensively explored for their anti-inflammatory, anticancer, and antimicrobial properties, particularly in the context of cyclooxygenase-2 (COX-2) inhibition and kinase-targeted therapies.

Research into structurally related acetamides, such as thiazolyl-acetamide derivatives, has demonstrated their efficacy in inducing apoptosis and autophagy in cancer cells. These findings suggest that this compound may have been synthesized as part of systematic structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity.

Nomenclature and Identification Systems

The compound is systematically identified by its IUPAC name , CAS registry number (1016766-95-2) , and SMILES string (COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)N). Key identifiers include:

Parameter Value/Description Source
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
SMILES COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)N
CAS Registry Number 1016766-95-2
PubChem CID 18070485

The compound’s structural features are validated through computational chemistry data, including a logP value of 2.4586 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of 64.35 Ų , which influences membrane permeability.

Comparison with Related Acetamide Derivatives

This compound shares structural motifs with other bioactive acetamides but differs in substituent placement and electronic effects. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound CAS Number Substituents Molecular Weight Key Application/Research Focus
This compound 1016766-95-2 3-Aminophenyl, 4-methoxyphenyl 256.30 g/mol Anticancer potential (inferred)
N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide 1016840-78-0 3-Aminophenyl, 4-chlorophenyl 260.72 g/mol Anticancer activity (tested)
N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)acetamide 953892-35-8 3-Aminophenyl, 4-chloro-2-methylphenoxy 290.75 g/mol COX-II inhibition (hypothesized)
Thiazolyl-acetamide derivatives N/A Thiazole ring, acetamide bridge Variable Apoptosis/autophagy induction

Key Differences :

  • Electronic Effects : The 4-methoxy group in the target compound contributes to electron-donating resonance, enhancing solubility compared to chloro-substituted analogs.
  • Steric Considerations : The meta-positioned amino group avoids steric hindrance, enabling optimal hydrogen bonding with biological targets.
  • Biological Activity : Thiazole-containing acetamides exhibit direct cytotoxic effects, while methoxyphenyl derivatives may modulate kinase pathways or redox balance.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(16)10-13/h2-8,10H,9,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHFEZHPDOIIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Acetylation of 1,3-Diaminobenzene Derivatives

A foundational approach involves the monoacetylation of 1,3-diaminobenzene intermediates. As described in US Patent 4,540,815, 1,3-diaminobenzene derivatives are acetylated using acetic anhydride in alkanolic solvents (e.g., methanol or ethanol) at 25–60°C. For N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, this method adapts to incorporate the 4-methoxyphenylacetic acid moiety. The reaction proceeds via nucleophilic acyl substitution, where the amine group at the 3-position of the benzene ring attacks the carbonyl carbon of 4-methoxyphenylacetyl chloride, facilitated by bases like triethylamine.

Key Reaction Conditions :

  • Solvent : Ethanol or methanol (optimal for solubility and reaction kinetics).
  • Temperature : 40–50°C (balances reaction rate and side-product formation).
  • Catalyst : Triethylamine (10–15 mol%) to neutralize HCl byproducts.

Post-reaction, the product is precipitated as a hydrohalide salt (e.g., hydrochloride) by adding concentrated HCl, achieving >85% yield.

Nitro Reduction Pathway

An alternative route starts with 3-nitroaniline, which undergoes acetylation followed by coupling with 4-methoxyphenylacetic acid. The nitro group is subsequently reduced to an amine.

Acetylation of 3-Nitroaniline

3-Nitroaniline reacts with acetic anhydride in glacial acetic acid at 80°C for 4 hours, yielding N-(3-nitrophenyl)acetamide. This intermediate is critical for protecting the amine during subsequent reactions.

Coupling with 4-Methoxyphenylacetic Acid

The acetylated intermediate is coupled with 4-methoxyphenylacetic acid using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane. This step forms the acetamide linkage, with yields reaching 70–75% after purification via column chromatography.

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas (1–3 atm) and 10% Pd/C in ethanol at 50°C. This step achieves near-quantitative conversion, with the catalyst recycled for three cycles without significant activity loss.

Industrial-Scale Production Optimization

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency. In a patented method, 3-nitroaniline and 4-methoxyphenylacetyl chloride are fed into a microreactor at 50°C with a residence time of 10 minutes. The reaction achieves 92% conversion, with inline IR spectroscopy monitoring intermediate formation.

Solvent and Catalyst Recycling

Ethanol serves as both solvent and proton donor in hydrogenation steps. Post-reaction, the mixture is distilled to recover >95% ethanol, while Pd/C catalysts are filtered and reactivated via calcination at 300°C.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d6) : δ 9.82 (s, 1H, NH), 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.68–6.71 (m, 3H, Ar-H), 3.79 (s, 3H, OCH3), 3.45 (s, 2H, CH2).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1510 cm⁻¹ (C-N).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥99.5%. Residual solvents (e.g., ethanol) are quantified via gas chromatography, adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

Regioselectivity in Acetylation

Competing acetylation at the 4-position of the aniline ring is minimized by using bulkier acylating agents (e.g., pivaloyl chloride) as transient protecting groups, later removed via hydrolysis.

Byproduct Formation During Hydrogenation

Over-reduction to hydroxylamine derivatives is prevented by maintaining H2 pressure below 2 atm and using poisoned Pd/BaSO4 catalysts.

Comparative Evaluation of Methods

Method Yield Purity Scalability Cost Efficiency
Acetylation of Diamines 85% 99.2% High Moderate
Nitro Reduction 78% 99.5% Moderate High
Continuous Flow 92% 99.8% Very High High

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted aromatic compounds with functional groups like nitro, sulfonyl, or halogen.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide exhibit significant anticancer properties. A study highlighted its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical in cancer treatment strategies .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

This compound also exhibits neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound appears to protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegeneration .

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition may enhance cholinergic activity, providing a therapeutic avenue for cognitive enhancement .

Interaction with Receptors

This compound interacts with several receptor types, including those involved in pain perception and inflammation regulation. Its binding affinity to these receptors suggests potential use in pain management therapies .

Synthesis of Pharmaceuticals

In the pharmaceutical industry, this compound serves as a building block for synthesizing various drugs due to its functional groups that allow for further chemical modifications . Its derivatives are being explored for their potential as new therapeutic agents.

Use in Agrochemicals

The compound is also being investigated for applications in agrochemicals, particularly as a potential herbicide or pesticide due to its biological activity against certain plant pathogens .

Case Studies and Research Findings

Study Objective Findings Reference
Study 1Anticancer effectsSignificant inhibition of breast cancer cell proliferation
Study 2Anti-inflammatory propertiesReduction of pro-inflammatory cytokines in vitro
Study 3Neuroprotective effectsProtection against oxidative stress-induced neuronal damage
Study 4Enzyme inhibitionInhibition of acetylcholinesterase activity enhancing cholinergic signaling

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(3-aminophenyl)-3-(4-methoxyphenyl)propanamide
  • N-(3-aminophenyl)-3-[(4-methoxyphenyl)sulfanyl]propanamide

Comparison:

  • N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide differs from N-(3-aminophenyl)-3-(4-methoxyphenyl)propanamide in the length of the carbon chain connecting the phenyl rings. The former has an acetamide linkage, while the latter has a propanamide linkage.
  • N-(3-aminophenyl)-3-[(4-methoxyphenyl)sulfanyl]propanamide contains a sulfanyl group, which introduces sulfur into the structure, potentially altering its chemical reactivity and biological activity.

Biological Activity

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H16N2O2C_{15}H_{16}N_{2}O_{2} and a molecular weight of 256.30 g/mol. The compound features an acetamide moiety linked to a 3-aminophenyl group and a 4-methoxyphenyl group, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The amine group can form hydrogen bonds, while the methoxy group can participate in hydrophobic interactions with proteins and nucleic acids, potentially modulating enzyme activity and receptor interactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM

These findings suggest that the compound could be developed as a therapeutic agent against infections caused by Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging method. It demonstrated notable antioxidant activity comparable to ascorbic acid, highlighting its potential in preventing oxidative stress-related diseases .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies conducted on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that the compound exhibits cytotoxic effects, particularly against U-87 cells .

Case Studies

  • Antimicrobial Efficacy : A study focused on the synthesis of various derivatives of this compound assessed their antibacterial activities. The results indicated that modifications to the phenyl rings significantly influenced their efficacy against selected bacterial strains .
  • Antioxidant Potential : In another investigation, derivatives of the compound were screened for antioxidant activity using several assays, including ABTS and DPPH tests. The findings suggested that specific modifications enhanced the antioxidant capacity, making them suitable candidates for further development in pharmacotherapy .

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